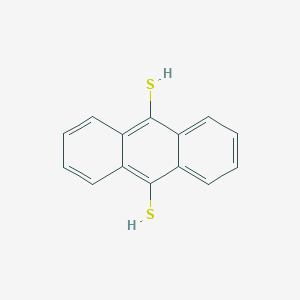

Anthracene-9,10-dithiol

Description

Properties

CAS No. |

86756-29-8 |

|---|---|

Molecular Formula |

C14H10S2 |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

anthracene-9,10-dithiol |

InChI |

InChI=1S/C14H10S2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H |

InChI Key |

QHWTVIYSEHVEKU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S |

Origin of Product |

United States |

Scientific Research Applications

Material Science

1.1 Conductive Polymers

ADT has been utilized in the synthesis of conductive polymers. Its dithiol groups enhance reactivity in polymerization reactions, making it a valuable monomer for creating conjugated polymers. Research indicates that ADT can participate in competitive addition polymerizations, leading to materials with improved electronic properties .

Table 1: Relative Reactivity of Dithiol Monomers

| Monomer | Reactivity Order |

|---|---|

| 9,10-Anthracenedithiol | Highest |

| 4,4'-Biphenyldithiol | Moderate |

| 1,4-Benzenedithiol | Lowest |

1.2 Luminescent Materials

ADT is also involved in the development of luminescent materials. Studies have shown that ADT derivatives can exhibit reversible luminescence under light and heat stimuli, which is useful for applications in sensors and display technologies .

Biological Applications

2.1 Anticancer Agents

Research has demonstrated that anthracene derivatives, including ADT, possess anticancer properties. They can intercalate with DNA, disrupting cellular functions and leading to apoptosis in cancer cells. A study on anthracene-9,10-diones highlighted their potential as anticancer agents without significant mutagenic effects .

Table 2: Anticancer Activity of Anthracene Derivatives

2.2 DNA Probing

ADT has been studied for its ability to probe DNA structures due to its strong binding affinity. This property is exploited in the design of molecular probes for detecting DNA anomalies associated with various diseases .

Nanotechnology

3.1 Molecular Motors

A groundbreaking application of ADT is its role in molecular motors. Research conducted at UC Riverside demonstrated that ADT could mimic bipedal motion on metal surfaces, potentially paving the way for molecular machines and advanced nanocomputing systems .

Case Study: Molecular Walking

- Experiment: ADT molecules were heated on a copper surface.

- Outcome: The molecules successfully walked approximately 10,000 steps autonomously.

- Implications: This could lead to developments in molecular computing where such movements are harnessed for computational tasks.

Chemical Synthesis

4.1 Building Blocks for Functionalized Compounds

ADT serves as a key building block for synthesizing various functionalized compounds through Diels-Alder reactions and other coupling strategies . Its versatility allows chemists to create tailored materials with specific electronic and optical properties.

Comparison with Similar Compounds

Comparative Data Table

Preparation Methods

Nucleophilic Substitution of 9,10-Dihaloanthracene Precursors

A cornerstone strategy for synthesizing anthracene-9,10-dithiol involves nucleophilic substitution reactions starting from 9,10-dihaloanthracene derivatives. For instance, 9,10-dibromoanthracene serves as a common precursor, reacting with sulfur nucleophiles such as thiourea or potassium thioacetate. The reaction typically proceeds under inert conditions to avoid oxidation of the thiol groups.

In a representative procedure , 9,10-dibromoanthracene is treated with thiourea in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (80–120°C). The intermediate bis-thiuronium salt is hydrolyzed under alkaline conditions to yield this compound. This method, however, requires careful control of reaction time and temperature to minimize side reactions such as disulfide formation .

Key Reaction Parameters:

| Parameter | Typical Conditions |

|---|---|

| Solvent | DMF, ethanol/water mixtures |

| Temperature | 80–120°C |

| Nucleophile | Thiourea, KSAc |

| Yield | 40–60% (after purification) |

Cross-Coupling Strategies with Thiol-Containing Reagents

Palladium-catalyzed cross-coupling reactions offer a versatile route to introduce thiol groups. The Suzuki-Miyaura coupling has been adapted for this purpose, leveraging boronic acids containing protected thiol moieties. For example, 9,10-dibromoanthracene reacts with tert-butylthiol-substituted boronic esters under catalysis by Pd(PPh₃)₄ . Post-coupling deprotection using trifluoroacetic acid releases the free thiol groups.

This method benefits from high regioselectivity and compatibility with sensitive functional groups. However, the requirement for air-free techniques and the cost of palladium catalysts limit scalability .

Reduction of Disulfide Derivatives

Anthracene-9,10-disulfide, a stable intermediate, can be reduced to the dithiol using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The disulfide is synthesized via oxidative coupling of 9-mercaptoanthracene, though this precursor’s instability complicates isolation .

In a documented approach , electrochemical reduction of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene (exTTF) in dichloromethane selectively cleaves the dithiolium rings, yielding this compound. This method, while efficient, demands specialized equipment for controlled potential electrolysis.

Wittig-Horner Reaction for exTTF Derivatives

The synthesis of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene (exTTF) via the Wittig-Horner reaction provides indirect access to dithiol derivatives . ExTTF, prepared from dihydroanthracene and 1,3-dithiol-2-ylidenephosphorane, undergoes acid hydrolysis to release the dithiol. Crystal structure analyses confirm the saddle-shaped geometry of exTTF, which influences its redox properties and suitability as a precursor.

Challenges in Purification and Stabilization

This compound is prone to oxidation, necessitating rigorous exclusion of oxygen during synthesis. Purification techniques such as sublimation under reduced pressure (10⁻³ Torr) or recrystallization from isopropanol are critical for obtaining high-purity material . Analytical characterization via ¹H NMR and GC/MS ensures the absence of disulfide contaminants .

Q & A

Q. What are the common synthetic routes for Anthracene-9,10-dithiol derivatives, and how do reaction conditions influence product purity?

this compound derivatives are typically synthesized via functionalization of the anthracene core. Key methods include:

- Bromination followed by thiol substitution : For example, 9,10-dibromoanthracene (CAS 523-27-3) can undergo nucleophilic substitution with thiolate ions under controlled temperature (85–90°C) and inert atmospheres to introduce thiol groups .

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids can append aryl groups to the anthracene backbone, though steric hindrance at the 9,10-positions requires optimized ligands (e.g., Pd(PPh₃)₄) and solvents (DMF/THF mixtures) .

Methodological Tip : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and purify intermediates via recrystallization (DMF:EtOH 4:1) to minimize byproducts .

Q. How can researchers validate the structural integrity of this compound derivatives post-synthesis?

Critical characterization techniques include:

- NMR spectroscopy : Anthracene protons typically resonate at δ 7.4–8.2 ppm (¹H), while thiol protons may appear as broad singlets (δ 1.5–3.0 ppm) but are often absent due to exchange broadening. Carbon signals for the dithiol group appear at δ 35–45 ppm (¹³C) .

- X-ray crystallography : For unambiguous confirmation, single crystals can be grown via slow evaporation in dichloromethane/hexane. The anthracene core’s planar geometry and dihedral angles (e.g., 9,10-substituents at ~180°) are key metrics .

Data Note : Discrepancies in NMR shifts may arise from solvent polarity or paramagnetic impurities; use deuterated DMSO for improved resolution .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the photophysical properties of this compound derivatives?

Substituents alter conjugation and intermolecular interactions:

- Electron-withdrawing groups (e.g., -NO₂) : Redshift absorption/emission spectra by stabilizing LUMO orbitals. For example, 9-nitroanthracene derivatives exhibit λmax ~450 nm (vs. ~400 nm for unsubstituted anthracene) .

- Bulky groups (e.g., aryl rings) : Reduce aggregation-caused quenching (ACQ) in solid-state fluorescence. Steric hindrance at the 9,10-positions enhances quantum yields (ΦF up to 0.6 in thin films) .

Experimental Design : Compare UV-Vis (in CH₂Cl₂) and fluorescence lifetimes (time-correlated single-photon counting) to correlate structure-property relationships .

Q. What strategies mitigate decomposition of this compound derivatives under ambient conditions?

Decomposition pathways include:

- Oxidation : Thiol groups oxidize to disulfides (S-S) under aerobic conditions. Store compounds under argon at -20°C and add stabilizers (e.g., BHT) to solutions .

- Photodegradation : Anthracene’s π-system is UV-sensitive. Use amber glassware and minimize exposure to light >300 nm during handling .

Validation Method : Track decomposition via HPLC (C18 column, acetonitrile/water gradient) and HRMS to identify degradation products (e.g., m/z shifts corresponding to disulfides) .

Q. How can this compound derivatives be integrated into optoelectronic devices?

Applications leverage their charge-transport and emissive properties:

- Organic light-emitting diodes (OLEDs) : Derivatives with electron-deficient substituents (e.g., -CN) act as electron-transport layers. Device efficiency correlates with HOMO-LUMO gaps (calculated via DFT: ~3.2 eV for dithiol derivatives) .

- Chemosensors : Thiol groups enable covalent binding to metal ions (e.g., Hg²⁺), inducing fluorescence quenching (detection limit ~10⁻⁸ M) .

Fabrication Tip : Spin-coat thin films (thickness 50–100 nm) onto ITO substrates and anneal at 80°C to enhance crystallinity .

Data Contradiction Analysis

Q. Why do some studies report conflicting NMR data for this compound derivatives?

Discrepancies arise from:

- Solvent effects : Polar solvents (e.g., DMSO-d₆) deshield aromatic protons, shifting signals upfield by 0.1–0.3 ppm compared to CDCl₃ .

- Tautomerism : Thiol ↔ disulfide equilibria in protic solvents can broaden or split peaks. Use anhydrous conditions and low temperatures (-40°C) to suppress exchange .

Resolution : Always report solvent, temperature, and concentration (e.g., 10 mM in CDCl₃) to enable cross-study comparisons .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.